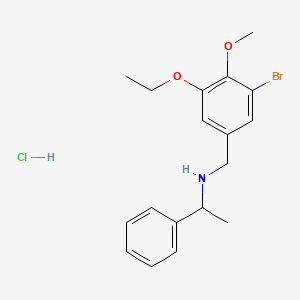![molecular formula C20H21N3O4 B4226726 N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B4226726.png)
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide
Vue d'ensemble
Description
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide, also known as C16, is a chemical compound that has been extensively studied in scientific research. It is a small molecule that has shown promise in various applications, including as a potential anticancer agent. In
Mécanisme D'action
The mechanism of action for N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide can prevent the breakdown of key proteins involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide has been found to have several biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. Additionally, N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide can be expensive to synthesize, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide, including:
1. Further studies on the mechanism of action of N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide and its effects on different types of cancer cells.
2. Investigation of the potential use of N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide in combination with other anticancer agents to enhance its effectiveness.
3. Studies on the pharmacokinetics and pharmacodynamics of N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide in vivo to determine its potential as a therapeutic agent.
4. Development of novel synthesis methods for N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide to increase its yield and reduce its cost.
5. Investigation of the potential anti-inflammatory effects of N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide in animal models of inflammatory diseases.
In conclusion, N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide is a promising chemical compound with potential applications in cancer research and other areas of biomedical research. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
Applications De Recherche Scientifique
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide has been extensively studied in scientific research for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and leukemia. Additionally, N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for anticancer agents.
Propriétés
IUPAC Name |
N-cyclohexyl-4-[(4-nitrobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-19(21-16-4-2-1-3-5-16)14-6-10-17(11-7-14)22-20(25)15-8-12-18(13-9-15)23(26)27/h6-13,16H,1-5H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDZNTFHWGFZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4226644.png)
![8-sec-butoxy-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B4226651.png)
![N,N-dimethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanesulfonamide](/img/structure/B4226658.png)
![3-(diethylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4226670.png)
![2-{[1-(3,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4226677.png)
![4-(9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4226685.png)
![8,8-dimethyl-5-(4-morpholinyl)-2-(1-pyrrolidinylcarbonyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4226701.png)



![N-[5-(2-amino-2-oxoethyl)-3-(4-fluorophenyl)-4-oxo-2-thioxo-1-imidazolidinyl]-3-phenylpropanamide acetate](/img/structure/B4226755.png)

![6-tert-butyl-2-[(3-chloro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4226778.png)
![3,4,5-triethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B4226780.png)